3-(Dichloroacetyl)-3-azabicyclo[3.2.2]nonane
Description
3-(Dichloroacetyl)-3-azabicyclo[3.2.2]nonane is a bicyclic amine derivative featuring a 3.2.2 ring system (Figure 1). The compound consists of a nine-membered bicyclo[3.2.2]nonane scaffold with a nitrogen atom at position 3 and a dichloroacetyl group (-COCCl₂) attached to the same position. This structure confers rigidity and stereochemical stability, making it a valuable scaffold for pharmaceutical applications .
Properties
CAS No. |
63142-83-6 |
|---|---|
Molecular Formula |
C10H15Cl2NO |
Molecular Weight |
236.13 g/mol |
IUPAC Name |
1-(3-azabicyclo[3.2.2]nonan-3-yl)-2,2-dichloroethanone |
InChI |
InChI=1S/C10H15Cl2NO/c11-9(12)10(14)13-5-7-1-2-8(6-13)4-3-7/h7-9H,1-6H2 |
InChI Key |
MGIDGMIMHMSHHR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CCC1CN(C2)C(=O)C(Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dichloroacetyl)-3-azabicyclo[3.2.2]nonane typically involves the reaction of a bicyclic amine with dichloroacetyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The process involves:
Starting Materials: Bicyclic amine and dichloroacetyl chloride.
Reaction Conditions: Anhydrous solvents such as dichloromethane or chloroform, and a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Procedure: The bicyclic amine is dissolved in the anhydrous solvent, and dichloroacetyl chloride is added dropwise with stirring. The reaction mixture is then allowed to react at room temperature or slightly elevated temperatures until completion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
3-(Dichloroacetyl)-3-azabicyclo[3.2.2]nonane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The dichloroacetyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amides or thioesters.
Scientific Research Applications
3-(Dichloroacetyl)-3-azabicyclo[3.2.2]nonane has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(Dichloroacetyl)-3-azabicyclo[3.2.2]nonane involves its interaction with specific molecular targets. The dichloroacetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The bicyclic structure allows for specific binding interactions, enhancing its selectivity and potency.
Comparison with Similar Compounds
Key Properties :
- Molecular Formula: C₁₀H₁₃Cl₂NO
- Molar Mass : 234.12 g/mol
- Synthetic Routes: Typically synthesized via Mannich reactions or nucleophilic substitution of 3-azabicyclo[3.2.2]nonane with dichloroacetyl chloride .
- Pharmacological Activity : Demonstrated antitussive (cough-suppressing) activity in preclinical studies, likely due to interactions with central nervous system (CNS) receptors .
Comparison with Structurally Similar Compounds
Analogous Halogenated Acetyl Derivatives
The dichloroacetyl derivative is part of a broader class of halogenated 3-azabicyclo[3.2.2]nonane compounds. Key analogs include:
Structural Insights :
Sulfonamide and Sulfonyl Derivatives
Replacing the acetyl group with sulfonamide moieties alters pharmacological profiles:
Key Differences :
Comparison with Azabicyclo[3.3.1]nonane Derivatives
Azabicyclo[3.3.1]nonane scaffolds (Figure 2) differ in ring strain and nitrogen positioning, leading to distinct activities:
Structural and Functional Contrasts :
Antitussive Activity
This compound suppresses cough reflexes in animal models by modulating opioid and sigma receptors in the brainstem . In contrast, sulfonamide derivatives lack CNS activity but show promise in treating infections .
Biological Activity
3-(Dichloroacetyl)-3-azabicyclo[3.2.2]nonane is a bicyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, structure-activity relationships, and relevant case studies, providing a comprehensive overview of its applications in medicinal chemistry.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of azabicyclic structures through cyclization methods. The compound can be synthesized via the reaction of appropriate precursors under controlled conditions to yield the desired bicyclic framework.
Antimicrobial Properties
Research indicates that various derivatives of azabicyclo[3.2.2]nonanes exhibit significant antimicrobial properties. In particular, studies have shown that these compounds can be effective against resistant strains of Plasmodium falciparum, the causative agent of malaria, and Trypanosoma brucei, responsible for sleeping sickness.
- Antiplasmodial Activity :
- Antitrypanosomal Activity :
Cytotoxicity
Cytotoxicity assessments indicate that while some derivatives possess significant biological activity against pathogens, they also exhibit varying degrees of cytotoxic effects on mammalian cell lines. This highlights the importance of optimizing structural features to enhance selectivity and reduce toxicity.
Structure-Activity Relationships (SAR)
The biological activity of this compound is influenced by its structural characteristics:
- Dichloroacetyl Group : The presence of the dichloroacetyl moiety is crucial for enhancing the compound's reactivity and interaction with biological targets.
- Bicyclic Framework : The unique bicyclic structure contributes to its ability to fit into biological receptors, influencing binding affinity and specificity.
A detailed SAR analysis has been conducted to correlate specific structural modifications with observed biological activities, guiding further development of more potent analogs.
Case Studies
- In Vivo Efficacy Against Malaria : A study demonstrated that a specific derivative of this compound significantly reduced parasitemia levels in mice infected with Plasmodium berghei, suggesting potential for therapeutic use .
- Cytotoxicity Profiling : A series of derivatives were tested against various cancer cell lines, revealing that modifications to the azabicyclic core could enhance selectivity towards cancer cells while minimizing effects on normal cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
